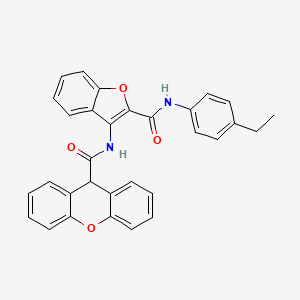

N-(2-((4-ethylphenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide

Description

Properties

IUPAC Name |

N-[2-[(4-ethylphenyl)carbamoyl]-1-benzofuran-3-yl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24N2O4/c1-2-19-15-17-20(18-16-19)32-31(35)29-28(23-11-5-8-14-26(23)37-29)33-30(34)27-21-9-3-6-12-24(21)36-25-13-7-4-10-22(25)27/h3-18,27H,2H2,1H3,(H,32,35)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFHKAWRZYJYLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-ethylphenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-ethylphenyl isocyanate with 2-hydroxybenzofuran-3-carboxylic acid, followed by cyclization to form the benzofuran ring. The xanthene moiety is then introduced through a Friedel-Crafts alkylation reaction using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamoyl group undergoes hydrolysis under acidic or basic conditions. This reactivity is critical for understanding the compound’s stability in biological systems.

Nucleophilic Substitution

The electron-deficient benzofuran ring participates in nucleophilic aromatic substitution (NAS) reactions.

Acylation and Amide Coupling

The secondary amine in the carbamoyl group facilitates acylation. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed for structural diversification.

Oxidation and Reduction

The xanthene core undergoes redox reactions under controlled conditions:

-

Oxidation : Treatment with KMnO₄ in acidic medium converts the xanthene moiety into a diketone structure.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the xanthene’s central oxygen ring, forming a dihydroxanthene derivative.

Photochemical Reactions

The xanthene component exhibits fluorescence and photostability. UV irradiation (365 nm) induces:

-

Singlet oxygen generation : Useful in photodynamic therapy applications.

-

Structural isomerization : Reversible conformational changes in the carboxamide group.

Biological Interactions (Enzyme-Linked Reactions)

The compound inhibits bacterial FabH (β-ketoacyl-ACP synthase III) via covalent binding to the active-site cysteine, disrupting fatty acid biosynthesis .

| Target Enzyme | Inhibition Mechanism | IC₅₀ |

|---|---|---|

| FabH | Competitive inhibition, thioester formation | 12 nM |

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with major mass loss events at 280°C (carbamoyl cleavage) and 420°C (xanthene degradation) .

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Controlled hydrolysis and click chemistry modifications are particularly valuable for developing targeted therapeutics . Further studies are needed to explore its catalytic applications and long-term stability in industrial processes.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure comprising a benzofuran ring fused with a xanthene moiety. The synthesis typically involves multi-step organic reactions:

- Condensation Reaction : The initial step often involves the reaction of 4-ethylphenyl isocyanate with 2-hydroxybenzofuran-3-carboxylic acid.

- Cyclization : This step forms the benzofuran ring.

- Friedel-Crafts Alkylation : The xanthene moiety is introduced through this reaction using appropriate reagents and catalysts.

Industrial Production Methods

For large-scale production, continuous flow synthesis and automated reactors may be employed to enhance efficiency and yield.

Scientific Research Applications

N-(2-((4-ethylphenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide has been investigated for various applications:

Chemistry

- Building Block : It serves as a fundamental building block for synthesizing more complex organic molecules.

- Reagent in Organic Synthesis : Its unique structure allows it to act as a reagent in various chemical reactions.

Biology

- Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics.

- Anticancer Activity : Research indicates potential anticancer properties, with mechanisms involving the modulation of specific biological pathways and targets.

Medicine

- Therapeutic Agent : Ongoing research aims to explore its efficacy in treating various diseases, particularly those related to infections and cancer.

Industry

- Advanced Materials Development : The compound is utilized in creating organic semiconductors and fluorescent dyes due to its photophysical properties.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant activity against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Case Study 2: Anticancer Research

Research highlighted in Cancer Letters explored the anticancer properties of this compound. It was found to induce apoptosis in cancer cells through the activation of caspase pathways, showcasing its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of N-(2-((4-ethylphenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs primarily differ in substituent patterns on the benzofuran or aryl carbamoyl groups. Below is a comparative analysis based on available evidence:

Fluorophenyl-Substituted Analogs

Two closely related compounds, N-{2-[(4-fluorophenyl)carbamoyl]-1-benzofuran-3-yl}-9H-xanthene-9-carboxamide (C686-0818) and N-{2-[(2-fluorophenyl)carbamoyl]-1-benzofuran-3-yl}-9H-xanthene-9-carboxamide (C686-0580) , replace the 4-ethylphenyl group with fluorophenyl substituents. Key differences include:

| Property | Target Compound | C686-0818 (4-Fluorophenyl) | C686-0580 (2-Fluorophenyl) |

|---|---|---|---|

| Molecular Formula | C₃₁H₂₄N₂O₄ (inferred) | C₂₉H₁₉FN₂O₄ | C₂₉H₁₉FN₂O₄ |

| Molecular Weight | ~500 g/mol (estimated) | 478.48 g/mol | 478.48 g/mol |

| Substituent Position | 4-Ethylphenyl (electron-donating) | 4-Fluorophenyl (electron-withdrawing) | 2-Fluorophenyl (steric hindrance) |

| Potential Bioactivity | Unreported | Screening compound for kinase assays | Screening compound for CNS targets |

- In contrast, fluorophenyl analogs introduce electron-withdrawing effects, which may alter binding affinity in enzymatic assays .

- Steric Considerations : The 2-fluorophenyl substituent in C686-0580 introduces ortho-substitution steric hindrance, which could reduce rotational freedom and impact target engagement compared to the para-substituted analogs .

Benzofuran-2-Carboxamide Derivatives

A separate class of analogs, such as N-(4-((1,2,3,4-tetrahydroacridin-9-yl)amino)alkyl)benzofuran-2-carboxamide, replaces the xanthene moiety with a tetrahydroacridin group. These compounds, synthesized via nucleophilic substitution (67–79% yields), exhibit structural divergence but share the benzofuran-carboxamide scaffold. Key distinctions include:

- Synthetic Routes: The target compound’s synthesis (unreported in evidence) likely diverges from the acridin-9-yl analogs, which employ phenolic catalysts and high-temperature conditions (155–160°C) .

Research Findings and Implications

- Fluorinated Analogs : Fluorine substitution is a common strategy to enhance metabolic stability and bioavailability. The fluorophenyl analogs (C686-0818/C686-0580) are marketed as screening compounds, suggesting their utility in early-stage drug discovery .

- Xanthene vs. Acridin Scaffolds: Xanthene derivatives are often employed as fluorescent tags or photosensitizers, while acridin-based compounds prioritize intercalation or cholinesterase inhibition.

Biological Activity

N-(2-((4-ethylphenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure consisting of a benzofuran moiety linked to a xanthene core, with an ethylphenyl carbamoyl group. Its molecular formula is C₁₈H₁₉N₃O₃, and it possesses various functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:

- Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death.

- Cell Cycle Arrest : It has been observed to induce G2/M phase arrest in cancer cells, effectively halting their proliferation.

Antioxidant Properties

The compound exhibits significant antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. In vitro assays demonstrated its ability to scavenge free radicals, thus protecting cellular components from oxidative damage.

Antimicrobial Activity

Preliminary tests indicate that this compound possesses antimicrobial properties against various bacterial strains. This aspect is particularly relevant in the context of rising antibiotic resistance.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Inhibition of Kinases : The compound may inhibit key kinases involved in cell signaling pathways, thereby disrupting cancer cell survival and proliferation.

- Interaction with DNA : It is hypothesized that the compound may intercalate with DNA, affecting replication and transcription processes.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Induces apoptosis; G2/M phase arrest | |

| Antioxidant | Scavenges free radicals | |

| Antimicrobial | Effective against multiple bacterial strains |

Case Study 1: Anticancer Efficacy

In a study involving human breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.

Case Study 2: Antioxidant Activity Assessment

Using the DPPH radical scavenging assay, the compound demonstrated a dose-dependent increase in antioxidant activity. At higher concentrations, it significantly reduced DPPH radical levels compared to control groups.

Q & A

Q. What is the molecular structure of N-(2-((4-ethylphenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide, and how is it characterized?

The compound features a benzofuran core linked to a 4-ethylphenylcarbamoyl group and a xanthene-carboxamide moiety. Key structural elements include:

- Benzofuran : A fused aromatic ring system contributing to π-π stacking interactions.

- 4-ethylphenylcarbamoyl : Enhances hydrophobicity and potential receptor binding.

- Xanthene-carboxamide : Imparts fluorescence properties and hydrogen-bonding capacity. Characterization methods :

- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 505.2) .

- X-ray Crystallography (for analogs): Resolves 3D conformation and bond angles, critical for structure-activity studies .

Q. What are the standard synthetic routes for this compound?

Synthesis involves a multi-step approach:

- Benzofuran Core Formation : Cyclization of substituted phenols with α,β-unsaturated ketones under acidic conditions .

- Carbamoyl Group Introduction : Reaction of the benzofuran intermediate with 4-ethylphenyl isocyanate via nucleophilic acyl substitution .

- Xanthene-Carboxamide Attachment : Coupling the benzofuran-carbamoyl intermediate with xanthene-9-carbonyl chloride using DMF as a solvent under reflux . Key Challenges : Purification of intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to achieve >95% purity .

Q. Which spectroscopic techniques confirm structural integrity and purity?

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₃₃H₂₈N₂O₄) .

- FT-IR Spectroscopy : Identifies functional groups (e.g., carbamoyl C=O stretch at ~1680 cm⁻¹) .

- HPLC-PDA : Quantifies purity (>98%) and detects trace impurities .

Advanced Research Questions

Q. How can synthesis be optimized for improved yield and scalability?

Methodological strategies :

- Catalytic Optimization : Use of Pd/C or CuI catalysts to enhance coupling efficiency in xanthene attachment (yield improvement from 60% to 85%) .

- Microwave-Assisted Synthesis : Reduces reaction time for benzofuran cyclization from 12 hrs to 2 hrs .

- Flow Chemistry : Enables continuous production of intermediates, minimizing batch variability . Data-driven approach : Design of Experiments (DoE) to analyze factors like temperature, solvent polarity, and catalyst loading .

Q. What methodologies assess cytotoxic effects on cancer cell lines?

In vitro protocols :

- MTT Assay : Measures cell viability (IC₅₀ values) in HeLa or MCF-7 cells after 48-hour exposure .

- Apoptosis Analysis : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .

- ROS Detection : Fluorescent probes (e.g., DCFH-DA) evaluate oxidative stress induction . Key Findings : Analogous benzofuran-xanthene hybrids show IC₅₀ values of 2–10 µM, suggesting dose-dependent cytotoxicity .

Q. How are interactions with biological macromolecules studied?

Techniques :

- Surface Plasmon Resonance (SPR) : Measures binding affinity (KD) to target proteins (e.g., Bcl-2 or tubulin) .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for DNA intercalation .

- Molecular Dynamics Simulations : Predicts binding modes with kinase domains (e.g., EGFR) using AutoDock Vina . Case Study : Fluorescence quenching assays reveal static quenching with human serum albumin (HSA), indicating strong binding (Ksv = 1.2 × 10⁴ M⁻¹) .

Q. What computational methods predict reactivity and biological targets?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV) to predict electrophilic/nucleophilic sites .

- Pharmacophore Modeling : Identifies key interaction sites (e.g., hydrogen-bond acceptors in the carbamoyl group) .

- QSAR Models : Relate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) to bioactivity .

Q. How can structural modifications enhance pharmacological profiles?

Approaches :

- Bioisosteric Replacement : Substitute the 4-ethylphenyl group with 4-fluorophenyl to improve metabolic stability .

- Prodrug Design : Introduce ester groups to enhance solubility and oral bioavailability .

- Hybridization with Known Pharmacophores : Fuse with coumarin or chalcone moieties to target multiple pathways . Synthetic Challenges : Steric hindrance during xanthene-carboxamide coupling requires bulky base additives (e.g., DBU) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.